

Application Notes and Protocols: Suzuki Coupling of 4-Bromo-7-chloroquinazoline

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Compound of Interest

Compound Name: 4-Bromo-7-chloroquinazoline

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the context of medicinal chemistry, the quinazoline scaffold is a privileged structure found in numerous therapeutic agents. The selective functionalization of halogenated quinazolines, such as **4-Bromo-7-chloroquinazoline**, is a critical step in the synthesis of novel drug candidates. This document provides detailed application notes and protocols for the Suzuki coupling reaction of **4-Bromo-7-chloroquinazoline** with various arylboronic acids, focusing on regioselectivity and reaction optimization.

The reactivity of halogens on the quinazoline ring is crucial for regioselective synthesis. In di- or tri-halogenated quinazolines, the C4 position is generally the most electrophilic and therefore more reactive towards palladium-catalyzed cross-coupling reactions compared to other positions.^{[1][2]} This inherent reactivity allows for the selective coupling at the C4-bromo position of **4-Bromo-7-chloroquinazoline**, leaving the C7-chloro position available for subsequent transformations.

Reaction Conditions for Suzuki Coupling of Halogenated Quinazolines

The successful synthesis of 4-aryl-7-chloroquinazolines via Suzuki coupling is dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. Below is a summary of typical reaction conditions reported for analogous halogenated quinazoline systems.

Substrate	Arylboric Acid	Catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline	4-methoxyphenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Toluene /EtOH/ H ₂ O	150 (MW)	0.25	68	[3]
2-aryl-6-bromo-4-chloro-8-iodoquinazolin-2-yl	Arylboric acid (1.2 equiv.)	PdCl ₂ (PPh ₃) ₂	K ₂ CO ₃	DMF/EtOH (3:1)	100	2	Not specified	[4]
2,4,7-trichloroquinazoline	Arylboric acid (4.0 equiv.)	Pd(OAc) ₂ (10) / PPh ₃ (30)	K ₃ PO ₄	1,4-Dioxane	Reflux	Not specified	Good yields	[1]
2-aryl-4-chloro-3-iodoquinazolin-2-yl	Arylboric acid (2.5 equiv.)	PdCl ₂ (PPh ₃) ₂ (5) / PCy ₃ (10)	K ₂ CO ₃	Dioxane/H ₂ O (3:1)	80-90	18	Not specified	[5]

5-(4-bromophenyl)-4,6-dichloropyrimidine	Arylboronic acid (1.1 equiv.)	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	1,4-Dioxane/H ₂ O	70-80	18-22	up to 60	[6]
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Experimental Protocols

General Procedure for the Regioselective Suzuki Coupling of 4-Bromo-7-chloroquinazoline

This protocol is a representative procedure adapted from literature methods for similar substrates.[3][4][6]

Materials:

- **4-Bromo-7-chloroquinazoline**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(dppf)Cl₂) (2-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/ethanol mixture)
- Water (if using an aqueous base solution)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (Schlenk flask or sealed tube)

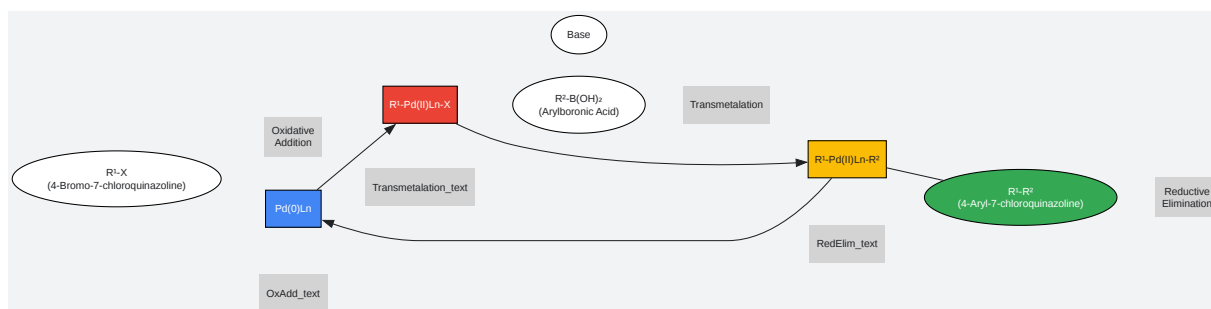
Procedure:

- To a Schlenk flask or a sealable reaction tube, add **4-Bromo-7-chloroquinazoline** (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

- Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 mmol).
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-chloroquinazoline.

Visualizations

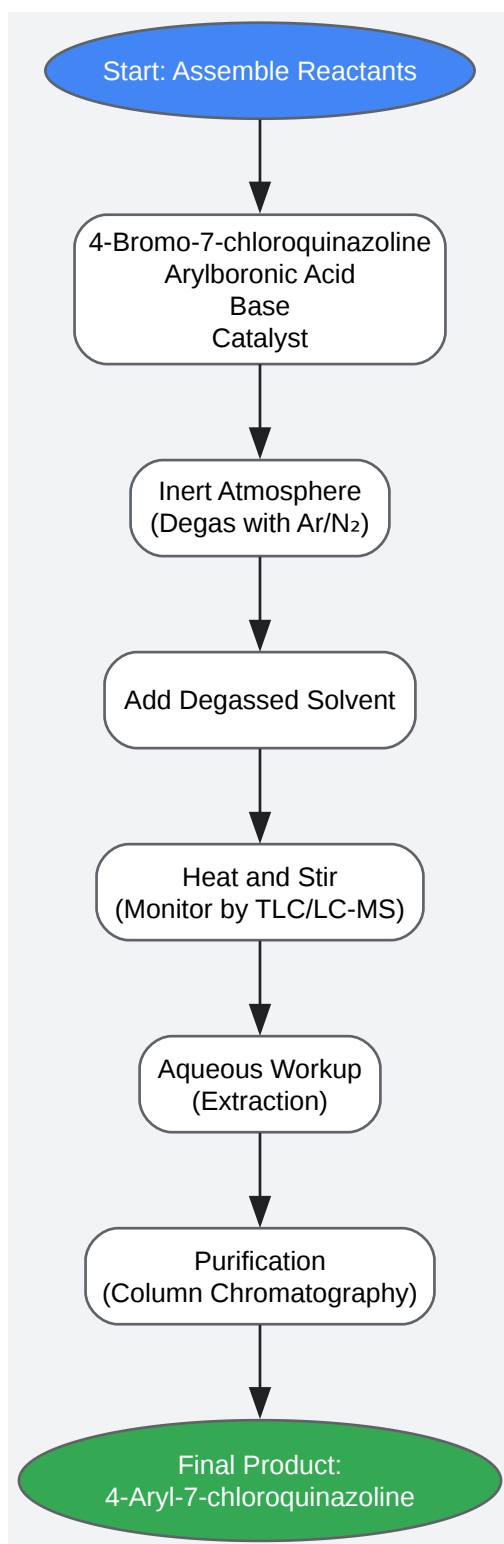
Suzuki-Miyaura Catalytic Cycle



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Caption: Suzuki-Miyaura catalytic cycle.

Experimental Workflow for Suzuki Coupling



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Caption: Experimental workflow for Suzuki coupling.

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